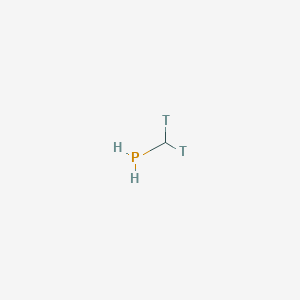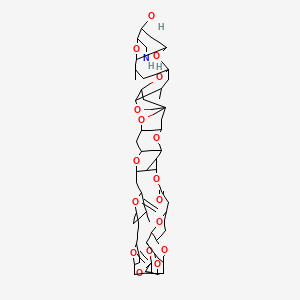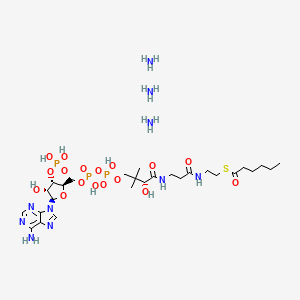
Dimethyl Shikonin Oxime 5a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl shikonin oxime 5a, commonly referred to as DSO-5a, is a potent and selective orally active bombesin receptor subtype-3 agonist. This compound is a derivative of DMAKO-00 and is known for its ability to upregulate peroxisome proliferator-activated receptor-gamma activity through bombesin receptor subtype-3 and activate extracellular signal-regulated kinase 1/2 phosphorylation. DSO-5a has shown significant potential in diabetes-related research due to its ability to improve glucose tolerance and reduce blood glucose levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DSO-5a involves the derivatization of dimethyl shikonin oxime. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature. Generally, the synthesis involves multiple steps, including the formation of the oxime derivative and subsequent modifications to enhance its activity and selectivity towards bombesin receptor subtype-3 .
Industrial Production Methods
Industrial production of DSO-5a would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as high-performance liquid chromatography for purification and characterization of the final product. The production process would also need to comply with regulatory standards for pharmaceutical compounds .
Análisis De Reacciones Químicas
Types of Reactions
DSO-5a undergoes various chemical reactions, including:
Oxidation: DSO-5a can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in DSO-5a.
Common Reagents and Conditions
Common reagents used in the reactions involving DSO-5a include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired modifications .
Major Products Formed
The major products formed from the reactions involving DSO-5a depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions may produce analogs with different pharmacological properties .
Aplicaciones Científicas De Investigación
DSO-5a has a wide range of scientific research applications, including:
Chemistry: DSO-5a is used as a model compound to study the structure-activity relationship of bombesin receptor subtype-3 agonists.
Biology: In biological research, DSO-5a is employed to investigate the role of bombesin receptor subtype-3 in cellular signaling pathways.
Medicine: DSO-5a has shown promise in the treatment of type 2 diabetes mellitus by improving glucose tolerance and reducing blood glucose levels in animal models.
Industry: DSO-5a can be used in the development of new therapeutic agents targeting bombesin receptor subtype-3 for various metabolic disorders
Mecanismo De Acción
DSO-5a exerts its effects by selectively binding to bombesin receptor subtype-3. This binding activates the receptor, leading to the upregulation of peroxisome proliferator-activated receptor-gamma activity and the phosphorylation of extracellular signal-regulated kinase 1/2. These molecular events result in improved glucose tolerance and reduced blood glucose levels, making DSO-5a a potential therapeutic agent for diabetes .
Comparación Con Compuestos Similares
DSO-5a is unique compared to other bombesin receptor subtype-3 agonists due to its high potency and selectivity. Similar compounds include:
DMAKO-00: The parent compound of DSO-5a, which is less potent and selective.
BB3 agonists: Other bombesin receptor subtype-3 agonists with varying degrees of potency and selectivity.
PPAR-gamma agonists: Compounds that upregulate peroxisome proliferator-activated receptor-gamma activity through different mechanisms
DSO-5a stands out due to its ability to improve glucose tolerance without penetrating the brain, reducing the risk of central nervous system side effects .
Propiedades
Fórmula molecular |
C23H24N2O7 |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
[1-[5-(hydroxyamino)-1,4-dimethoxy-8-nitrosonaphthalen-2-yl]-2,2-dimethylbut-3-enyl] furan-2-carboxylate |
InChI |
InChI=1S/C23H24N2O7/c1-6-23(2,3)21(32-22(26)16-8-7-11-31-16)13-12-17(29-4)18-14(24-27)9-10-15(25-28)19(18)20(13)30-5/h6-12,21,24,27H,1H2,2-5H3 |
Clave InChI |
WUXGQZUWKGBOKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C)C(C1=C(C2=C(C=CC(=C2C(=C1)OC)NO)N=O)OC)OC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)


![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)
![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)

![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)
